molecular formula C10H9NS B3030897 2-methylquinoline-8-thiol CAS No. 10222-10-3

2-methylquinoline-8-thiol

Cat. No.: B3030897
CAS No.: 10222-10-3
M. Wt: 175.25 g/mol
InChI Key: DUIAZPVQMPQZSK-UHFFFAOYSA-N
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Description

2-methylquinoline-8-thiol is a heterocyclic aromatic compound that belongs to the quinoline family It features a quinoline ring system with a methyl group at the second position and a thiol group at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylquinoline-8-thiol can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline and acrolein as starting materials in the presence of a strong acid catalyst . Another method is the Doebner–von Miller reaction, which involves the condensation of aniline with α,β-unsaturated carbonyl compounds under acidic conditions . These methods often require careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-methylquinoline-8-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methylquinoline-8-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylquinoline-8-thiol involves its interaction with various molecular targets. In biological systems, it can bind to metal ions and proteins, affecting their function. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and activity. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-methylquinoline: Lacks the thiol group, resulting in different chemical reactivity and biological activity.

    8-hydroxyquinoline: Contains a hydroxyl group instead of a thiol group, leading to different coordination chemistry and applications.

    Quinoline-8-thiol: Lacks the methyl group, affecting its overall properties and uses.

Uniqueness

2-methylquinoline-8-thiol is unique due to the presence of both a methyl group and a thiol group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and a wide range of applications in various fields .

Properties

IUPAC Name

2-methylquinoline-8-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-7-5-6-8-3-2-4-9(12)10(8)11-7/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIAZPVQMPQZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2S)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461554
Record name 8-Quinolinethiol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10222-10-3
Record name 8-Quinolinethiol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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